molecular formula C21H34N6O2 B6445844 1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640885-84-1

1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445844
CAS No.: 2640885-84-1
M. Wt: 402.5 g/mol
InChI Key: XWTXZZHDWZLIBX-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a synthetic compound featuring a central piperazine core linked to a substituted pyrimidine ring and an azepane moiety via an ethanone bridge. Its molecular formula is C22H29N5O3, with a molecular weight of 411.5 g/mol .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O2/c1-18-16-19(25-12-14-29-15-13-25)23-21(22-18)27-10-8-24(9-11-27)17-20(28)26-6-4-2-3-5-7-26/h16H,2-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXZZHDWZLIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound shares a piperazine-ethanone-pyrimidine scaffold with several analogs but differs in substituents. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C22H29N5O3 411.5 Azepane, 4-methyl-6-morpholinyl-pyrimidine Conformational flexibility (azepane); enhanced solubility (morpholine)
2-(4-Methoxyphenyl)-1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (G868-0730) C22H29N5O3 411.5 4-Methoxyphenyl instead of azepane Increased aromaticity; potential π-π stacking interactions
1-(Morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one C17H20F3N5O2 383.37 Trifluoromethyl-pyrimidine, morpholine Electron-withdrawing CF3 group; improved metabolic stability
BK77450 C19H23N7O 365.43 Pyridine-4-carbonitrile instead of ethanone-azepane Rigid aromatic system; potential kinase inhibition

Pharmacological and Physicochemical Properties

  • Solubility : Morpholine and pyrimidine moieties improve aqueous solubility (~15 µg/mL) relative to CF3-substituted analogs (~8 µg/mL) .
  • Binding Affinity : Pyrimidine-morpholine systems (as in the target) show moderate affinity for serotonin receptors (5-HT6 Ki ~120 nM), whereas CF3-substituted analogs exhibit stronger kinase inhibition (e.g., EGFR IC50 ~50 nM) .

Stability and Metabolism

  • The azepane ring may reduce metabolic oxidation compared to smaller cyclic amines (e.g., piperidine), as observed in related compounds with extended half-lives (t1/2 >6 hours) .
  • CF3-substituted analogs exhibit prolonged stability in microsomal assays (>80% remaining after 1 hour) due to resistance to cytochrome P450 oxidation .

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